3-Fluoro-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
3-Fluoro-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide is an organic compound characterized by the presence of fluorine atoms and a sulfonamide group. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide typically involves the reaction of benzene sulfonyl chloride with trifluoromethylamine . This reaction can be carried out under room temperature or heated conditions, depending on the desired reaction rate and yield. The reaction is usually performed in an appropriate solvent such as chloroform or dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation may produce sulfonic acids .
Scientific Research Applications
3-Fluoro-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The sulfonamide group can form hydrogen bonds with proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonamide: Similar in structure but lacks the aromatic ring and methyl group.
1-Fluoro-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group but lacks the sulfonamide group.
1-Fluoro-3-methylbenzene: Similar aromatic structure but lacks the trifluoromethyl and sulfonamide groups.
Uniqueness
3-Fluoro-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of its trifluoromethyl and sulfonamide groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C8H7F4NO2S |
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Molecular Weight |
257.21 g/mol |
IUPAC Name |
3-fluoro-N-methyl-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H7F4NO2S/c1-13-16(14,15)6-4-2-3-5(9)7(6)8(10,11)12/h2-4,13H,1H3 |
InChI Key |
BSYMMHSHQAECSW-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1C(F)(F)F)F |
Origin of Product |
United States |
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